molecular formula C10H13BrClN3 B2763297 5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 2411635-28-2

5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine hydrobromide

Cat. No. B2763297
CAS RN: 2411635-28-2
M. Wt: 290.59
InChI Key: ROPRVGJSMAWGFC-UHFFFAOYSA-N
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Description

5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine hydrobromide is a chemical compound with the CAS Number: 2411635-28-2 . It has a molecular weight of 290.59 .


Synthesis Analysis

The synthesis of this compound has been reported in a study where it was developed as a potent PqsR antagonist . The study reported a hit to lead process to fine-tune the potency of a previously reported inhibitor, which led to the discovery of this compound .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H12ClN3.BrH/c1-6(2)14-9-4-3-7(11)5-8(9)13-10(14)12;/h3-6H,1-2H3,(H2,12,13);1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.59 . The InChI code for this compound is 1S/C10H12ClN3.BrH/c1-6(2)14-9-4-3-7(11)5-8(9)13-10(14)12;/h3-6H,1-2H3,(H2,12,13);1H .

Scientific Research Applications

CO2 Capture A study explored the synthesis of a new room temperature ionic liquid from 1-butyl imidazole and 3-bromopropylamine hydrobromide, which exhibits reversibility in capturing CO2 as a carbamate salt. This ionic liquid can be recycled and is comparable in efficiency to commercial amine sequestering agents without the need for water or being volatile (Bates et al., 2002).

Photostability and NIR Probes Research into benzo[a]phenoxazinium chlorides with substitutions at the 5- and 9-amino positions revealed that such modifications influence the acid-base equilibrium and photostability of these compounds. This study is crucial for developing near-infrared (NIR) probes that are resistant to photobleaching in biological applications (Raju et al., 2016).

Synthesis of Functionalized Benzimidazothiazoles A palladium-catalyzed oxidative aminocarbonylation process was used to synthesize 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides from 2-(prop-2-ynylthio)-1 H-benzo[d]imidazoles. This methodology is significant for creating functionalized molecules for potential pharmacological applications (Veltri et al., 2016).

Preparation of Enantiopure Imidazolines A novel method for preparing enantiopure 1,4-disubstituted 2-imidazolines starting from beta-amino alcohols was reported. This procedure is efficient and provides a modular approach to synthesizing a variety of enantiopure imidazolines, important for pharmaceutical applications (Boland et al., 2002).

properties

IUPAC Name

5-chloro-1-propan-2-ylbenzimidazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3.BrH/c1-6(2)14-9-4-3-7(11)5-8(9)13-10(14)12;/h3-6H,1-2H3,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPRVGJSMAWGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Cl)N=C1N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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